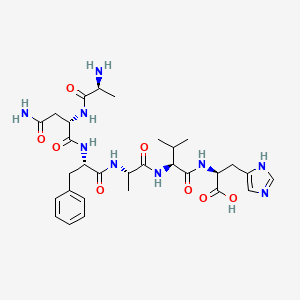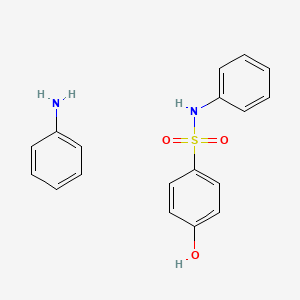
aniline;4-hydroxy-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline;4-hydroxy-N-phenylbenzenesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aniline;4-hydroxy-N-phenylbenzenesulfonamide typically involves the reaction of aniline with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solvents like dichloromethane can aid in the crystallization and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Aniline;4-hydroxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Aniline;4-hydroxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of aniline;4-hydroxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-phenylbenzenesulfonamide: Known for its use as an antibiotic.
Phenylsulfonylureas: Used as insulin secretagogues in the treatment of diabetes.
Sulfonamide antibiotics: Such as sulfadiazine, which also inhibit folic acid synthesis.
Uniqueness
Aniline;4-hydroxy-N-phenylbenzenesulfonamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
585533-73-9 |
|---|---|
Formule moléculaire |
C18H18N2O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
aniline;4-hydroxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H11NO3S.C6H7N/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10;7-6-4-2-1-3-5-6/h1-9,13-14H;1-5H,7H2 |
Clé InChI |
MFWRADMIZZBTHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
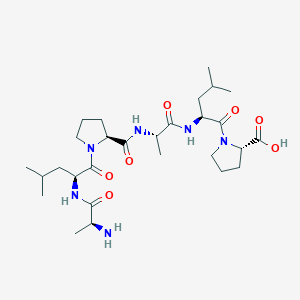
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)


![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
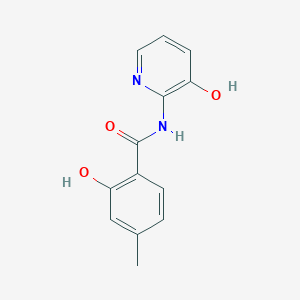

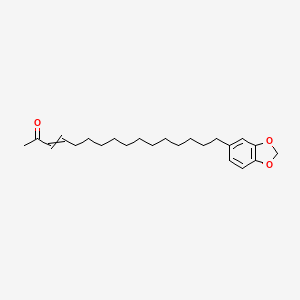
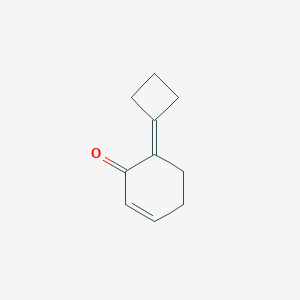
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
